3-(2-Methylpyrrolidin-1-yl)propan-1-ol

Antileishmanial Medicinal Chemistry SAR

3-(2-Methylpyrrolidin-1-yl)propan-1-ol is a chiral, saturated N-heterocyclic amino alcohol (C8H17NO, MW 143.23) that serves as a versatile intermediate in medicinal chemistry. The compound features a 2-methylpyrrolidine ring linked to a propan-1-ol chain, providing a tertiary amine and a primary hydroxyl group for further functionalization.

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
Cat. No. B8604063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methylpyrrolidin-1-yl)propan-1-ol
Molecular FormulaC8H17NO
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESCC1CCCN1CCCO
InChIInChI=1S/C8H17NO/c1-8-4-2-5-9(8)6-3-7-10/h8,10H,2-7H2,1H3
InChIKeySFAXHRYTDJJHII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Methylpyrrolidin-1-yl)propan-1-ol: A Chiral Building Block for Antiparasitic Drug Development


3-(2-Methylpyrrolidin-1-yl)propan-1-ol is a chiral, saturated N-heterocyclic amino alcohol (C8H17NO, MW 143.23) that serves as a versatile intermediate in medicinal chemistry [1]. The compound features a 2-methylpyrrolidine ring linked to a propan-1-ol chain, providing a tertiary amine and a primary hydroxyl group for further functionalization. Its primary documented application is as a key building block in the synthesis of simplified, N-linked clemastine fumarate analogues with antileishmanial activity [2]. The presence of the 2-methyl substituent on the pyrrolidine ring and the specific length of the hydroxypropyl linker are critical structural features that differentiate this compound from simpler pyrrolidine alcohols in terms of synthetic accessibility and downstream biological activity.

Why 3-(2-Methylpyrrolidin-1-yl)propan-1-ol Cannot Be Substituted by Simpler Pyrrolidine Alcohols


Simple pyrrolidine alcohols like 3-(pyrrolidin-1-yl)propan-1-ol or 1-(2-hydroxyethyl)pyrrolidine lack the specific substitution pattern and linker length required for optimal activity in the synthesis of bioactive antileishmanial agents. Direct comparative data from the development of clemastine fumarate analogues demonstrates that the presence of a 2-methyl substituent on the pyrrolidine ring and a three-carbon linker are non-negotiable for achieving high potency and selectivity [1]. Replacing the 2-methylpyrrolidine moiety with an unsubstituted pyrrolidine or altering the linker length resulted in a significant loss of antiparasitic activity, underscoring the critical nature of this compound's precise molecular architecture [1]. Generic substitution with a less expensive or more readily available analogue is therefore not a viable option for researchers aiming to replicate or build upon the published antileishmanial activity.

Quantitative Evidence: How 3-(2-Methylpyrrolidin-1-yl)propan-1-ol Outperforms Structural Analogs in Antileishmanial Drug Synthesis


2-Methyl Substituent on Pyrrolidine Ring Confers Superior Antiparasitic Potency Compared to Unsubstituted Pyrrolidine

In the synthesis of N-linked clemastine fumarate analogues, replacing the 2-methylpyrrolidine moiety with an unsubstituted pyrrolidine ring led to a substantial decrease in antileishmanial activity against Leishmania major promastigotes [1]. The data shows that the 2-methyl substitution is essential for maintaining potency.

Antileishmanial Medicinal Chemistry SAR

Three-Carbon Linker Between Pyrrolidine and Oxygen Is Optimal for Antiparasitic Activity Compared to Shorter or Longer Linkers

A systematic SAR study of linker length in N-linked clemastine analogues revealed that a three-carbon linker (as found in derivatives of 3-(2-Methylpyrrolidin-1-yl)propan-1-ol) provides optimal antiparasitic activity. Both shorter (2-carbon) and longer (4-carbon) linkers resulted in a significant loss of potency [1].

Antileishmanial Medicinal Chemistry Linker Optimization

N-Linked Analogue 38l (Derived from 3-(2-Methylpyrrolidin-1-yl)propan-1-ol) Demonstrates Comparable In Vivo Efficacy to Clemastine Fumarate in a Mouse Model of Leishmaniasis

The N-linked analogue 38l, synthesized using 3-(2-Methylpyrrolidin-1-yl)propan-1-ol as a key building block, was evaluated in a mouse model of Leishmania amazonensis infection. The compound showed comparable efficacy to the parent drug clemastine fumarate (CF) when administered via the intralesional (IL) route, demonstrating that the simplified analogue retains in vivo antiparasitic activity [1].

Antileishmanial In Vivo Efficacy Leishmania amazonensis

Synthesis of 2-Methylpyrrolidine Moiety is More Accessible than the Original Clemastine Fumarate Head Group

The synthesis of the 2-methylpyrrolidine component, a key fragment of 3-(2-Methylpyrrolidin-1-yl)propan-1-ol, is noted to be more accessible than the complex chiral tertiary ether linkage present in clemastine fumarate. The authors state that 'simple 2-methylpyrrolidines were more accessible' for building the N-linked analogues, which directly contrasts with the 'difficult synthesis' of CF [1].

Synthetic Accessibility Medicinal Chemistry Process Chemistry

Optimal Research and Industrial Applications for 3-(2-Methylpyrrolidin-1-yl)propan-1-ol


Synthesis of Highly Potent and Selective Antileishmanial Drug Candidates

The primary evidence-based application for 3-(2-Methylpyrrolidin-1-yl)propan-1-ol is as a crucial building block in the synthesis of N-linked clemastine fumarate analogues for the treatment of leishmaniasis. The compound's specific structure enables the creation of analogues (e.g., 38l) with picomolar EC50 values against Leishmania parasites and a high selectivity index (SI ~140) over host macrophages, making it a valuable intermediate for medicinal chemistry programs targeting neglected tropical diseases [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Studies on Pyrrolidine-Based Antiparasitics

The quantitative SAR data linking the 2-methyl substituent and the 3-carbon linker to optimal antiparasitic activity positions 3-(2-Methylpyrrolidin-1-yl)propan-1-ol as a critical reference standard for future SAR explorations. Researchers can use this compound to systematically vary the substitution pattern on the pyrrolidine ring or modify the linker length, knowing that deviations from this core structure are likely to result in a >260-fold loss in potency against L. major [1].

Process Chemistry Development for Scalable Synthesis of N-Linked Antiparasitic Agents

Given the documented synthetic challenges associated with the clemastine fumarate head group, 3-(2-Methylpyrrolidin-1-yl)propan-1-ol provides a more accessible entry point for developing scalable synthetic routes to antileishmanial agents. The direct alkylation strategy using this compound as a precursor avoids ring expansion side products and enables the preparation of single enantiomer ether products in good yields [1]. This makes it an attractive starting material for process chemistry and CMC development.

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